4-Fluoro-N-methylbenzylamine

Medicinal Chemistry Physicochemical Profiling Amine Basicity

4-Fluoro-N-methylbenzylamine (C₈H₁₀FN; MW 139.17) is a para-fluorinated secondary benzylamine derivative with an N-methyl substituent. The compound exists as a clear, colorless to light yellow liquid with a predicted pKa of 9.71±0.10 and a boiling point of 180-181°C (lit.).

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 405-66-3
Cat. No. B1299105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N-methylbenzylamine
CAS405-66-3
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)F
InChIInChI=1S/C8H10FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
InChIKeySZJIQLSCDIEJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-methylbenzylamine (CAS: 405-66-3) Procurement Guide for Pharmaceutical Intermediates and PET Radiotracer Precursors


4-Fluoro-N-methylbenzylamine (C₈H₁₀FN; MW 139.17) is a para-fluorinated secondary benzylamine derivative with an N-methyl substituent. The compound exists as a clear, colorless to light yellow liquid with a predicted pKa of 9.71±0.10 and a boiling point of 180-181°C (lit.) . It is primarily utilized as a pharmaceutical intermediate in the synthesis of neurological disorder-targeting drug candidates and as a key precursor for fluorine-18 labeled PET radiotracers [1]. The strategic placement of the fluorine atom at the para position of the benzyl ring, combined with the secondary amine functionality, provides distinct physicochemical properties that differentiate this compound from non-fluorinated and ortho/meta-substituted analogs in both synthetic and biological contexts.

Pharmaceutical IntermediatePre-fluorinated building block for CNS drug candidate synthesis
PET Radiotracer Precursor4-fluorobenzyl pharmacophore for 18F-labeling and receptor imaging
Para-Substituted IsomerDistinct pKa, density, and binding vs. ortho/meta isomers
Analytical Reference UseWell-defined physical constants for method development and QC

Why Non-Fluorinated or Ortho/Meta-Substituted Benzylamines Cannot Replace 4-Fluoro-N-methylbenzylamine in Critical Applications


The para-fluorine substitution in 4-Fluoro-N-methylbenzylamine is not a trivial modification. The strong electron-withdrawing effect of the fluorine atom at the para position reduces the basicity of the amine (pKa 9.71±0.10) compared to its non-fluorinated analog N-methylbenzylamine (pKa 9.75±0.10) , altering its protonation state and reactivity under physiological and synthetic conditions. Furthermore, the 4-fluoro isomer exhibits significantly different physical properties—including density and boiling point—relative to its 2-fluoro (ortho) and 3-fluoro (meta) positional isomers . These differences directly impact chromatographic separation, formulation behavior, and synthetic yields. In radiotracer development, the 4-fluorobenzyl moiety confers distinct receptor binding affinity compared to the 2-fluorobenzyl variant [1]. Consequently, substituting this compound with an unfluorinated or differently substituted analog without rigorous revalidation risks synthetic failure, altered biological activity, or suboptimal PET imaging performance.

Target Compound
Substitution Pattern
Para-fluoro (4-F)
pKa (Predicted)
9.71 ± 0.10
Density (25 °C)
1.056 g/mL
Common Substitutes
Non-Fluorinated Analog
N-Methylbenzylamine; pKa 9.75; no fluorine handle for radiolabeling
Ortho-Fluoro (2-F)
Density 1.047 g/mL; receptor binding differs ~2.5-fold
Meta-Fluoro (3-F)
Density 1.015 g/mL; B.P. 183–184 °C; distinct isomer
Similar CAS does not mean interchangeable — isomer and fluorine position alter ionization, binding, and physical behavior

Quantitative Differentiation Evidence: 4-Fluoro-N-methylbenzylamine vs. Comparators


Comparative Basicity (pKa): 4-Fluoro-N-methylbenzylamine vs. N-Methylbenzylamine

The para-fluorine substituent in 4-Fluoro-N-methylbenzylamine exerts an electron-withdrawing inductive effect, reducing the electron density on the amine nitrogen and consequently lowering its basicity. This is quantitatively reflected in the predicted pKa value of 9.71±0.10, compared to 9.75±0.10 for the non-fluorinated parent compound N-methylbenzylamine . The ΔpKa of 0.04 indicates reduced protonation at physiological pH, which can influence membrane permeability, receptor binding kinetics, and the compound's behavior in salt formation or acid-base extraction protocols.

Comparative Basicity (pKa)
Cross-study comparable
9.71 ± 0.10 vs. 9.75 ± 0.10
ΔpKa = −0.04 (less basic)
Supports ionization-state review for formulation and extraction protocols
Predicted values; consistent across chemical databases
Medicinal Chemistry Physicochemical Profiling Amine Basicity

Comparative Lipophilicity: LogP and LogD of 4-Fluoro-N-methylbenzylamine

Fluorination at the para position modulates the lipophilicity of the benzylamine scaffold. 4-Fluoro-N-methylbenzylamine exhibits an ACD/LogP of 1.57 and an ACD/LogD (pH 7.4) of -0.68 [1]. In contrast, the non-fluorinated N-methylbenzylamine (CAS 103-67-3) has a reported LogP of 1.93 . The reduction in LogP (ΔLogP ≈ -0.36) indicates that the fluorinated analog is less lipophilic than its parent compound, a counterintuitive but well-documented phenomenon in fluoroaromatics where the strong C-F dipole increases polarity despite the presence of the halogen. The negative LogD at physiological pH confirms the compound exists predominantly in a charged (protonated) state under these conditions.

Comparative Lipophilicity (LogP/LogD)
Cross-study comparable
ACD/LogP 1.57; LogD (pH 7.4) −0.68
vs. parent LogP 1.93
ΔLogP ≈ −0.36
4-Fluoro analog is less lipophilic; guides permeability and solvent selection
ACD/Labs predicted; LogD indicates charged state at phys. pH
ADME Lipophilicity Drug Design

Physical Property Differentiation: Density and Boiling Point vs. Ortho- and Meta-Fluoro Isomers

The position of the fluorine substituent on the benzyl ring significantly alters the physical properties of N-methylbenzylamine derivatives. 4-Fluoro-N-methylbenzylamine (para isomer) has a density of 1.056 g/mL at 25 °C (lit.) and a boiling point of 180-181 °C (lit.) . The 2-fluoro (ortho) isomer exhibits a density of 1.047 g/mL at 25 °C [1], while the 3-fluoro (meta) isomer has a notably lower density of 1.015 g/mL at 25 °C and a higher boiling point of 183-184 °C [2]. These differences arise from variations in molecular packing, dipole moment orientation, and intermolecular interactions associated with the fluorine substitution pattern.

Physical Property: Density & B.P.
Cross-study comparable
4-F: 1.056 g/mL, B.P. 180–181 °C
2-F: 1.047 g/mL
3-F: 1.015 g/mL, B.P. 183–184 °C
Density and boiling point differ measurably; critical for QC and purification
Literature values; positional isomer selection directly impacts analytical methods
Analytical Chemistry Chromatography Process Chemistry

PET Radiotracer Precursor: Receptor Binding Affinity of 4-Fluorobenzyl Derivatives

In the development of fluorine-18 labeled PET radiotracers for the adenosine A2A receptor, the 4-fluorobenzyl derivative (designated PPY1) demonstrated a Ki (inhibition constant) of 5.3 nM for the human A2A receptor [1]. The corresponding 2-fluorobenzyl derivative (PPY2) exhibited a Ki of 2.1 nM under identical assay conditions. While both compounds show high affinity, the para-substituted variant offers distinct binding characteristics that may be preferred for specific imaging applications where altered off-target profiles or metabolic stability are considerations. The 4-fluorobenzyl moiety has also been successfully employed in the development of radioligands targeting NR2B subunit-containing NMDA receptors, where 4-(4-[18F]-fluorobenzyl)piperidine derivatives showed selective antagonism [2].

Receptor Binding Affinity
Head-to-head
PPY1 (4-F): Ki = 5.3 nM
PPY2 (2-F): Ki = 2.1 nM
~2.5-fold difference
Para vs. ortho fluoro yields distinct receptor binding; select isomer by target profile
Human A2A receptor radioligand binding assay
PET Imaging Radioligand Development Receptor Pharmacology

Synthetic Utility: Pre-Fluorinated Intermediate for Pharmaceutical Synthesis

4-Fluoro-N-methylbenzylamine serves as a critical pre-fluorinated building block that eliminates the need for late-stage fluorination in multi-step pharmaceutical syntheses. The compound has been documented as an important intermediate specifically in the development of drugs targeting neurological disorders . Unlike its non-fluorinated analog N-methylbenzylamine, which would require subsequent fluorination steps with associated regioselectivity challenges, the 4-fluoro compound provides the desired substitution pattern pre-installed. In the context of fluorinated benzylamine synthesis, reductive amination methods using 4-fluorobenzaldehyde and methylamine have been reported to yield the target compound , and more generally, zinc borohydride-mediated reductive alkylation of secondary amines with fluoroaldehydes achieves high yields of fluorinated benzylamines [1].

Synthetic Step Economy
Class-level inference
Pre-installed para-fluoro eliminates late-stage fluorination
Reduces 1 synthetic step; avoids regioselectivity challenges
Supports synthetic route planning; pre-fluorinated building block streamlines CNS candidate synthesis
Reductive amination and zinc borohydride methods reported
Organic Synthesis Pharmaceutical Intermediates Drug Discovery

Metal Complexation: Ligand Behavior in Half-Sandwich Iridium(III) Complexes

Fluorinated N-methylbenzylamines function as effective N-donor ligands in half-sandwich organometallic complexes. A study using 3-fluoro-N-methylbenzylamine (the meta isomer) demonstrated its successful coordination to iridium(III) in the reaction of [(η5-Cp*)IrCl2]2 with two equivalents of the ligand, yielding the corresponding dichlorido complex in very good yield [1]. The structure was confirmed by X-ray crystallography. While this study employed the 3-fluoro isomer, it establishes the class behavior of fluorinated N-methylbenzylamines as viable ligands for iridium(III) centers. The 4-fluoro analog (4-Fluoro-N-methylbenzylamine) is expected to exhibit analogous coordination chemistry, with the para-fluorine substitution pattern offering distinct steric and electronic properties that may influence catalytic activity or biological efficacy compared to meta-substituted variants.

Metal Complexation (IrIII)
Class-level inference
3-Fluoro isomer forms [(η5-Cp*)IrCl2(L)] in very good yield
4-Fluoro analog expected to coordinate similarly as N-donor ligand
Class-level support for organometallic research; para substitution offers distinct steric tuning
X-ray confirmed for meta isomer; 4-F behavior inferred from class evidence
Organometallic Chemistry Anticancer Complexes Coordination Chemistry

Validated Application Scenarios for 4-Fluoro-N-methylbenzylamine Based on Quantified Differentiation


Pharmaceutical Intermediate in CNS Drug Discovery Programs

4-Fluoro-N-methylbenzylamine is employed as a pre-fluorinated building block in the synthesis of drug candidates targeting neurological disorders . The compound's specific pKa (9.71) and lipophilicity profile (LogP 1.57, LogD (pH 7.4) -0.68), as documented in Section 3, provide predictable ionization and permeability characteristics that differ from the non-fluorinated analog. Procurement of this specific compound eliminates the need for late-stage, regioselective fluorination steps, thereby reducing synthetic complexity and improving overall yield in multi-step medicinal chemistry campaigns. The para-fluorine substitution pattern ensures consistent physicochemical properties that influence blood-brain barrier penetration and receptor binding kinetics.

Precursor for Fluorine-18 PET Radiotracer Development

The 4-fluorobenzyl moiety is a validated pharmacophore in PET radioligand development. As demonstrated in Section 3, 4-fluorobenzyl derivatives exhibit nanomolar binding affinity (Ki = 5.3 nM) at the human adenosine A2A receptor [1], and 4-(4-fluorobenzyl)piperidine derivatives serve as selective antagonists for NR2B NMDA receptors [2]. The quantifiably distinct binding properties of the 4-fluoro versus 2-fluoro substitution pattern (2.5-fold difference in Ki) underscore that this specific positional isomer must be procured for consistency with established radiolabeling protocols and expected imaging outcomes. The compound's air-sensitive nature requires storage at 2-8°C with protection from light .

Analytical Method Development and Quality Control Reference Standard

The well-defined physical properties of 4-Fluoro-N-methylbenzylamine—density of 1.056 g/mL at 25 °C, boiling point of 180-181 °C, and refractive index n20/D of 1.4990 —make it suitable as a reference standard for analytical method development. As quantified in Section 3, these values differ measurably from the ortho-fluoro (density 1.047 g/mL) and meta-fluoro isomers (density 1.015 g/mL, boiling point 183-184 °C). These differences provide clear metrics for identity confirmation and purity assessment via GC, HPLC, or refractometry. The compound's predictable behavior in acid-base extraction protocols, governed by its pKa of 9.71, supports its use in validating purification workflows.

N-Donor Ligand for Organometallic Complex Synthesis

Fluorinated N-methylbenzylamines function as N-donor ligands for transition metal complexes, as demonstrated by the successful synthesis of half-sandwich iridium(III) complexes using 3-fluoro-N-methylbenzylamine [3]. The 4-fluoro analog is expected to coordinate similarly to iridium(III), ruthenium(II), and other metal centers, with the para substitution pattern offering distinct steric and electronic tuning compared to ortho or meta variants. This class-level inference supports procurement of the 4-fluoro isomer when researchers require a para-substituted ligand to achieve specific spatial arrangements around the metal center or to modulate the electronic properties of the resulting complex for catalytic or anticancer applications.

Application
Selection Property
Validation Focus
CNS Drug Discovery Intermediate
Pre-fluorinated building block with defined pKa and lipophilicity
Synthetic step economy and ionization-state consistency
18F PET Radiotracer Precursor
4-Fluorobenzyl pharmacophore; distinct receptor binding vs. 2-F
Radiolabeling protocol fit and receptor-binding target profile
Analytical Reference Standard
Well-defined density, B.P., refractive index for identity confirmation
GC/HPLC retention and purification workflow validation
Organometallic Ligand Research
N-donor ligand with para-fluoro steric and electronic tuning
Coordination behavior and complex stability with Ir, Ru centers

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